3-(Trifluoromethyl)thietan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)thietan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3OS/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVYLSQUJJJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Trifluoromethyl Thietan 3 Ol and Its Analogs
Strategies for Thietane (B1214591) Ring Construction Preceding Trifluoromethylation and Hydroxylation
The formation of the four-membered thietane ring is a crucial step in the synthesis of the target compound. Various strategies have been developed to construct this strained heterocyclic system, often involving the formation of carbon-sulfur bonds through cyclization reactions.
Intermolecular and Intramolecular Nucleophilic Thioetherifications in Thietane Synthesis
Nucleophilic thioetherification is a common and versatile method for constructing the thietane ring. beilstein-journals.orgnih.gov This approach can be broadly categorized into intermolecular and intramolecular reactions.
Intermolecular Double Nucleophilic Displacements: A traditional route involves the reaction of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with a sulfur nucleophile like sodium sulfide (B99878). beilstein-journals.orgnih.gov This method is particularly suitable for preparing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org However, its application for more sterically hindered thietanes can be limited by competing elimination reactions. beilstein-journals.org
Intramolecular Nucleophilic Displacements: Intramolecular cyclization of a substrate containing both a thiol or thiolate and a suitable leaving group is an effective strategy. nih.gov This can be achieved through various pathways:
Direct Cyclic Thioetherification of γ-Mercaptoalkanols: The direct cyclization of 3-mercaptopropan-1-ol derivatives can be an efficient route to thietanes. nih.gov
Nucleophilic Ring-Opening of Three-Membered Heterocycles: The ring-opening of epoxides (oxiranes) and aziridines followed by intramolecular cyclization is a widely used method. beilstein-journals.orgnih.gov For instance, the reaction of chloromethyloxiranes with hydrogen sulfide can yield thietane-3-ols. beilstein-journals.org In this process, the hydrogensulfide anion attacks the less sterically hindered carbon of the oxirane, and the resulting hydroxyalkanethiolate undergoes intramolecular displacement to form the thietane ring. beilstein-journals.org Similarly, the ring-opening of aziridine (B145994) derivatives with a sulfur nucleophile can lead to the formation of thietane rings. nih.gov
| Starting Material | Reagent(s) | Product | Reference(s) |
| 1,3-Dihaloalkanes | Sodium Sulfide | Thietane | beilstein-journals.orgnih.gov |
| Sulfonates of 3-haloalkan-1-ols | Sodium Sulfide | Thietane | beilstein-journals.orgnih.gov |
| γ-Mercaptoalkanols | Ph₃P(OEt)₂ | Thietane | nih.gov |
| Chloromethyloxiranes | Hydrogen Sulfide | Thietane-3-ol | beilstein-journals.org |
| Aziridine-2-methyl tosylate | Ammonium tetrathiomolybdate | Bridged Thietane | nih.gov |
Photochemical [2+2] Cycloaddition Approaches for Thietane Core Formation
Photochemical [2+2] cycloaddition, also known as the thia-Paternò-Büchi reaction, offers a direct route to the thietane core. beilstein-journals.orgresearchgate.net This reaction typically involves the photoexcitation of a thiocarbonyl compound, which then reacts with an alkene. researchgate.netyoutube.com
This method is particularly valuable for the synthesis of multi-substituted and spirocyclic thietanes. beilstein-journals.org For example, the photochemical cycloaddition of thiobenzophenone (B74592) with various olefins has been shown to produce thietane derivatives. beilstein-journals.orgresearchgate.net A significant challenge with this approach has been the instability of many thiocarbonyl compounds. researchgate.net To overcome this, domino reactions have been developed where the thiocarbonyl is generated in situ. researchgate.net The reaction is believed to proceed through a triplet excited state. rsc.org
| Reactant 1 | Reactant 2 | Product | Reference(s) |
| Thiocarbonyl Compound (e.g., Thiobenzophenone) | Alkene | Thietane | beilstein-journals.orgresearchgate.net |
| N-(α, β-unsaturated carbonyl)thioamide | (self-cycloaddition) | Thietane-fused β-lactam | rsc.org |
Ring Expansion and Contraction Methodologies Applied to Thietane Systems
Ring expansion and contraction reactions provide alternative pathways to thietane derivatives.
Ring Expansion: The expansion of smaller rings, particularly three-membered thiiranes (episulfides), is a well-established method for synthesizing thietanes. beilstein-journals.orgnih.gov This can be achieved through both nucleophilic and electrophilic ring expansions. nih.govresearchgate.net A common strategy involves the reaction of thiiranes with a reagent like trimethyloxosulfonium iodide, which generates dimethyloxosulfonium methylide. This ylide acts as a nucleophile, opening the thiirane (B1199164) ring, followed by an intramolecular displacement to form the thietane. rsc.org The regioselectivity of the nucleophilic attack on unsymmetrical thiiranes is generally controlled by steric hindrance, with the nucleophile attacking the less substituted carbon. researchgate.net
Ring Contraction: While less common for the synthesis of simple thietanes, ring contraction of larger sulfur-containing heterocycles has been applied in specific cases, such as in the preparation of thiatetraoses. beilstein-journals.orgnih.gov
| Starting Material | Method | Product | Reference(s) |
| Thiirane | Ring Expansion with Trimethyloxosulfonium Iodide/NaH | Thietane | rsc.org |
| Five/Six-membered Thia-heterocycles | Ring Contraction | Thiatetraose | beilstein-journals.orgnih.gov |
Miscellaneous Cyclization Reactions for the Synthesis of Thietane Derivatives
Several other cyclization methods have been reported for the synthesis of thietanes. beilstein-journals.orgnih.gov These include various nucleophilic cyclizations and other specialized strategies. beilstein-journals.org For instance, the reaction of allyl, propargyl, and benzyl (B1604629) dithiocarboxylic esters with dimethyl acetylenedicarboxylate (B1228247) can lead to the formation of 1,3-dithiole derivatives, which can be precursors to thietane-containing structures. researchgate.net Additionally, iodine-induced 5-endo-dig cyclization of certain sulfur-containing alkynes has been used to synthesize thiophene (B33073) derivatives, a strategy that could potentially be adapted for thietane synthesis under different conditions. nih.gov
Introduction of the Trifluoromethyl Moiety at the C-3 Position
The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of the target molecule. This strong electron-withdrawing group significantly influences the properties of the final compound. wikipedia.org
Utilization of Trifluoromethylated Building Blocks in Thietane Scaffold Construction
A powerful and frequently employed strategy involves the use of building blocks that already contain the trifluoromethyl group. nih.govresearchgate.net This approach allows for the direct incorporation of the CF₃ moiety during the construction of the heterocyclic ring.
One notable example is the use of trifluoromethylated ketones. For instance, the reaction of a suitable Grignard or organolithium reagent with a thietanone can introduce an aryl or other substituent at the C-3 position, and if the ketone already contains a trifluoromethyl group, this leads directly to a 3-substituted-3-(trifluoromethyl)thietan-3-ol. While a direct synthesis of 3-(Trifluoromethyl)thietan-3-ol from thietanone and a trifluoromethylating agent wasn't explicitly found in the provided search results, the synthesis of analogs like 3-(4-(trifluoromethyl)phenyl)thietan-3-ol from thietanone and 4-(trifluoromethyl)phenylmagnesium bromide has been documented. nih.gov This demonstrates the principle of using a trifluoromethylated building block (in this case, the Grignard reagent) to introduce the CF₃-containing substituent.
The construction of trifluoromethylated heterocycles through the annulation of trifluoromethyl building blocks with appropriate partners is a well-established and powerful strategy in medicinal and agrochemical research. nih.gov Various trifluoromethyl-containing building blocks, such as trifluorodiazoethane and trifluoromethylnitrones, are versatile precursors for synthesizing a wide range of trifluoromethylated heterocycles. researchgate.netrsc.org The development of new trifluoromethylating reagents, such as trifluoromethyl thianthrenium triflate, further expands the toolbox for synthesizing these important compounds. nih.gov
| Trifluoromethylated Building Block | Reaction Type | Product Type | Reference(s) |
| 4-(Trifluoromethyl)phenylmagnesium bromide | Grignard Reaction with Thietanone | 3-(4-(Trifluoromethyl)phenyl)thietan-3-ol | nih.gov |
| Trifluorodiazoethane | Cycloaddition Reactions | Trifluoromethylated Heterocycles | researchgate.net |
| Trifluoromethylnitrones | [3+2] Cycloaddition Reactions | Trifluoromethylated Heterocycles | rsc.org |
Direct Trifluoromethylation Strategies for Thietane Precursors
The direct introduction of a trifluoromethyl (CF3) group onto a pre-formed thietane ring is a challenging yet desirable synthetic strategy. Electrophilic trifluoromethylating reagents are often employed for this purpose. These reagents, which act as a source of an electrophilic "CF3+" species, can react with nucleophilic centers on the thietane precursor. nih.govbeilstein-journals.orgchem-station.com
Historically, reagents like S-(trifluoromethyl)diarylsulfonium salts were among the first to be developed for electrophilic trifluoromethylation. beilstein-journals.org More contemporary and widely used reagents include hypervalent iodine compounds, such as Togni reagents, and sulfonium-based reagents like those developed by Umemoto. nih.govbeilstein-journals.org These reagents offer advantages in terms of stability and reactivity. beilstein-journals.org For instance, the trifluoromethyl thianthrenium triflate (TT-CF3+OTf–) is a newer reagent that is easily synthesized in one step and can participate in electrophilic, radical, and nucleophilic trifluoromethylation reactions. nih.gov
The general approach involves the reaction of a suitable thietane precursor, often one with an enolate or a similar nucleophilic character at the C-3 position, with an electrophilic trifluoromethylating agent. The choice of reagent and reaction conditions is crucial for achieving successful trifluoromethylation. conicet.gov.ar
Transformation of Trifluoroacetyl Derivatives to the Trifluoromethyl Group within the Thietane Framework
An alternative to direct trifluoromethylation is the conversion of a trifluoroacetyl group already incorporated into the thietane ring. This two-step approach involves first the acylation of a thietane precursor with a trifluoroacetylating agent, followed by the transformation of the resulting trifluoroacetyl group into a trifluoromethyl group.
The synthesis of trifluoromethyl ketones from carboxylic acids or their derivatives is a well-established transformation. orgsyn.orgbeilstein-journals.org For example, various methyl esters can be converted to the corresponding trifluoromethyl ketones using fluoroform (HCF3) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) in triglyme. beilstein-journals.org This method has shown good yields for a range of aromatic and aliphatic esters. beilstein-journals.org Once the 3-(trifluoroacetyl)thietane is formed, its carbonyl group can be transformed into a CF3 group through various methods, such as deoxygenative fluorination.
Formation of the Tertiary Alcohol Functionality at C-3
The introduction of the tertiary alcohol at the C-3 position is a critical step in the synthesis of the target molecule. This is typically achieved through the addition of a nucleophile to a thietan-3-one (B1315229) precursor.
Carbonyl Addition Reactions with Trifluoromethylating Reagents or Thietane Electrophiles
The most direct method for synthesizing this compound is the nucleophilic addition of a trifluoromethyl group to thietan-3-one. This is commonly achieved using trifluoromethylating reagents such as the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride (B91410) source. mdpi.com This reagent acts as a nucleophilic "CF3-" equivalent.
Alternatively, organometallic reagents containing a trifluoromethyl group can be employed. For instance, the reaction of (trifluoromethyl)trimethylsilane (B129416) with ketones, including those with a thietane scaffold, can lead to the formation of the corresponding tertiary trifluoromethyl carbinols. mdpi.com
Another approach involves the reaction of a Grignard or organolithium reagent with thietan-3-one. For example, the addition of 4-(trifluoromethyl)phenyl magnesium bromide to thietan-3-one yields 3-(4-(trifluoromethyl)phenyl)thietan-3-ol. acs.orgnih.gov
Table 1: Synthesis of 3-Aryl-thietan-3-ols via Grignard Reaction
| Entry | Aryl Group | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-(Trifluoromethyl)phenyl | iPrMgCl·LiCl | THF | 0 to 25 | 68 | acs.orgnih.gov |
| 2 | 4-Methoxyphenyl | 4-Methoxyphenyl magnesium bromide | THF | -78 to 25 | 71 | acs.orgnih.gov |
| 3 | 2-Methoxyphenyl | 2-Methoxyphenyl magnesium bromide | THF | -78 to 25 | 70 | acs.orgnih.gov |
| 4 | 3-Methoxyphenyl | 3-Methoxyphenyl magnesium bromide | THF | -78 to 25 | Not specified | acs.org |
This table is interactive. Click on the headers to sort the data.
Stereoselective Approaches to the 3-Hydroxyl-3-(trifluoromethyl)thietane System
Achieving stereocontrol in the synthesis of 3-hydroxyl-3-(trifluoromethyl)thietane systems, which contain a chiral center at C-3, often requires the use of chiral auxiliaries or catalysts. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org
For example, chiral amines can be used to form enantiopure enamines from β-ketoesters, which can then react with an electrophilic trifluoromethylthiolating reagent to produce enantioenriched products. mdpi.com After the reaction, the chiral auxiliary can be removed. mdpi.com Common chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and sulfur-based compounds. sigmaaldrich.comscielo.org.mxresearchgate.net
Organocatalysis also presents a powerful tool for the asymmetric synthesis of chiral tertiary alcohols. Bifunctional organocatalysts can activate both the nucleophile and the electrophile, leading to highly enantioselective transformations. researchgate.net For instance, the vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones, catalyzed by a bifunctional organocatalyst, can produce chiral tertiary trifluoromethyl carbinols with good diastereoselectivity and enantioselectivity. researchgate.net
Synthesis of Oxidized and Derivatized Forms of this compound
The sulfur atom in the thietane ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone (1,1-dioxide). These oxidized derivatives can exhibit different chemical and physical properties compared to the parent thietane.
Preparation of this compound 1,1-Dioxide and Related Sulfoxides
The oxidation of thietan-3-ols to their corresponding 1,1-dioxides is typically achieved using common oxidizing agents. A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). acs.orgnih.gov The reaction is generally performed by treating the thietan-3-ol (B1346918) with an excess of m-CPBA in a suitable solvent like dichloromethane. acs.orgnih.gov By controlling the stoichiometry of the oxidizing agent, it is also possible to selectively form the corresponding sulfoxide.
Table 2: Oxidation of 3-Aryl-thietan-3-ols to their 1,1-Dioxides
| Entry | Thietan-3-ol Derivative | Oxidizing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 3-(4-(Trifluoromethyl)phenyl)thietan-3-ol | m-CPBA | CH2Cl2 | 51 | acs.org |
| 2 | 3-(4-Methoxyphenyl)thietan-3-ol | m-CPBA | CH2Cl2 | 80 | acs.orgnih.gov |
| 3 | 3-(2-Methoxyphenyl)thietan-3-ol | m-CPBA | CH2Cl2 | 99 | acs.orgnih.gov |
This table is interactive. Click on the headers to sort the data.
Reactivity and Transformational Chemistry of 3 Trifluoromethyl Thietan 3 Ol
Reactions Involving the Tertiary Hydroxyl Group
The tertiary alcohol in 3-(Trifluoromethyl)thietan-3-ol is a key site for molecular modification. Its reactivity is influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group, which can impact the nucleophilicity of the hydroxyl oxygen and the stability of potential carbocation intermediates.
Derivatization Reactions: Etherification and Esterification of the C-3 Alcohol
The derivatization of the hydroxyl group through etherification and esterification provides a straightforward method for introducing a wide variety of functional groups, thereby modifying the physicochemical properties of the parent molecule.
Etherification: The formation of ethers from the tertiary alcohol of this compound can be achieved under standard Williamson ether synthesis conditions. This typically involves the deprotonation of the alcohol with a suitable base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Given the reduced nucleophilicity of the tertiary alcohol due to the electron-withdrawing trifluoromethyl group, stronger bases or more reactive electrophiles may be required.
Esterification: The esterification of this compound can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The use of acylating agents like acyl chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, is generally effective for sterically hindered tertiary alcohols. Direct esterification with carboxylic acids typically requires acid catalysis and removal of water to drive the equilibrium towards the product.
| Reactant Type | Reagent Example | Product Type |
| Alkyl Halide | Methyl Iodide | Methyl Ether |
| Acid Chloride | Acetyl Chloride | Acetate Ester |
| Acid Anhydride | Acetic Anhydride | Acetate Ester |
| Carboxylic Acid | Benzoic Acid | Benzoate Ester |
Oxidation Pathways of the Tertiary Alcohol Functionality
The oxidation of tertiary alcohols is generally challenging under standard conditions as it requires the cleavage of a carbon-carbon bond. However, the presence of the trifluoromethyl group can influence the reactivity. While direct oxidation to a ketone is not possible without C-C bond cleavage, certain strong oxidizing agents under harsh conditions might lead to degradation of the molecule. Specific studies on the oxidation of the tertiary alcohol in this compound are not extensively reported in the literature, suggesting that this transformation is not a common or synthetically useful pathway.
Dehydrative Elimination Reactions Leading to Thiete Derivatives from this compound
The elimination of water from this compound would lead to the formation of 3-(trifluoromethyl)thiete, a highly strained and reactive four-membered ring containing a double bond. This dehydration reaction is typically promoted by strong acids or dehydrating agents. The stability of the resulting thiete is a significant factor, and these compounds are often prone to polymerization or further reactions. Research on the controlled dehydration of this compound to its corresponding thiete is limited, likely due to the inherent instability of the product. However, studies on related thietan-3-ol (B1346918) dioxides have shown that elimination to form a thiete dioxide can occur under basic conditions. uzh.ch This suggests that the potential for elimination exists, though the specific conditions for the non-oxidized thietane (B1214591) may differ.
Chemical Transformations of the Thietane Ring System
The thietane ring, a four-membered sulfur-containing heterocycle, possesses inherent ring strain, making it susceptible to various ring-opening and modification reactions.
Ring-Opening Reactions and Subsequent Functionalizations of the Thietane Ring
The strained thietane ring in this compound can be opened by a variety of nucleophiles and electrophiles. These reactions relieve the ring strain and provide access to a range of functionalized acyclic sulfur-containing compounds. For instance, fluoride (B91410) anion-initiated ring-opening has been observed in related 4-alkoxy-2,2-bis(trifluoromethyl)thietanes, leading to the formation of a thiolate anion intermediate that can undergo further reactions. uzh.ch Similar reactivity can be anticipated for this compound, where nucleophilic attack on one of the ring carbons adjacent to the sulfur atom would lead to ring cleavage. The regioselectivity of the ring opening would be influenced by the electronic effects of the substituents and the nature of the attacking species.
Sulfur Oxidation: Formation of Sulfoxides and Sulfones from the Thietane Sulfur
The sulfur atom in the thietane ring is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the geometry and electronic properties of the molecule. The oxidation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For example, the use of one equivalent of m-CPBA generally favors the formation of the sulfoxide, while an excess of the oxidant leads to the sulfone.
A study on the synthesis of 3-(4-(trifluoromethyl)phenyl)thietan-3-ol demonstrated its successful oxidation to the corresponding thietane 1,1-dioxide using m-CPBA. acs.org This provides a strong precedent for the analogous oxidation of this compound.
| Starting Material | Oxidizing Agent | Product |
| This compound | m-CPBA (1 equiv) | This compound 1-oxide |
| This compound | m-CPBA (>2 equiv) | This compound 1,1-dioxide |
The resulting sulfoxides and sulfones are valuable synthetic intermediates, with the sulfone group in particular being a versatile functional handle for further transformations.
Nucleophilic and Electrophilic Reactions on the Thietane Ring of this compound
The reactivity of the thietane ring in this compound is fundamentally governed by the inherent strain of the four-membered ring and the electronic nature of the sulfur heteroatom. Like other small-ring heterocycles, thietanes are susceptible to ring-opening reactions, which can be initiated by either nucleophiles or electrophiles.
Nucleophilic Reactions:
Nucleophilic attack on the thietane ring typically leads to ring cleavage. In the case of this compound, a nucleophile (Nu⁻) could theoretically attack one of the carbon atoms of the ring.
Attack at C2 or C4: The most probable pathway for nucleophilic ring-opening involves an attack at the C2 or C4 position, which are α to the sulfur atom. This would proceed via an Sₙ2 mechanism, with the sulfur atom acting as part of the leaving group after protonation or activation. The strong electron-withdrawing trifluoromethyl group at C3 enhances the electrophilicity of the entire ring, making the α-carbons more susceptible to nucleophilic attack compared to a non-fluorinated analogue.
Attack at C3: Direct nucleophilic attack at the C3 position is highly improbable. This carbon is a quaternary center, and it is sterically shielded by both a hydroxyl group and a bulky trifluoromethyl group.
The reaction is typically facilitated by acid catalysis, where the sulfur atom is first protonated, creating a better leaving group and activating the ring for nucleophilic attack. The likely outcome of a nucleophilic attack at C2/C4 would be the formation of a linear thiol, as depicted in the general mechanism below.
Electrophilic Reactions:
The lone pairs of electrons on the sulfur atom make it the primary site for electrophilic attack. Common electrophiles (E⁺) that react with the sulfur include protons (H⁺), alkylating agents, and oxidizing agents.
Activation via S-Alkylation or S-Protonation: Reaction with an electrophile results in the formation of a sulfonium (B1226848) ion. This transformation severely strains the four-membered ring and renders the adjacent carbons (C2 and C4) highly electrophilic. The resulting sulfonium salt is an excellent substrate for subsequent ring-opening by a wide range of even weak nucleophiles.
Oxidation of Sulfur: The sulfur atom can be readily oxidized to a sulfoxide or a sulfone. For instance, treatment of thietan-3-ol derivatives with oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) can yield the corresponding thietan-3-ol 1,1-dioxide. acs.org The resulting sulfone is electronically and sterically different from the parent thietane and would exhibit distinct reactivity, with the strong electron-withdrawing nature of the sulfone group further influencing the chemistry of the ring.
While these pathways are based on the established reactivity of thietanes, specific experimental studies on the nucleophilic and electrophilic reactions of this compound are not extensively documented in the reviewed literature.
Influence of the Trifluoromethyl Group on the Reactivity Profile of the Chemical Compound
The trifluoromethyl (CF₃) group is a unique substituent that exerts a powerful influence on the reactivity of a molecule through a combination of electronic and steric effects.
Electronic Effects on Adjacent Functional Groups and Ring Stability
The primary electronic influence of the CF₃ group is its exceptionally strong inductive electron-withdrawing effect (-I effect), which arises from the high electronegativity of the three fluorine atoms.
Effect on the Hydroxyl Group: The CF₃ group significantly increases the acidity of the adjacent tertiary alcohol. By pulling electron density away from the oxygen atom, it stabilizes the corresponding alkoxide conjugate base, making the proton more easily removable compared to a non-fluorinated alcohol like 3-methylthietan-3-ol.
Effect on Ring Carbon Atoms: The inductive withdrawal makes the entire thietane ring more electron-deficient. This effect is most pronounced at the C3 position, but it also increases the electrophilicity of the C2 and C4 positions, potentially making them more susceptible to nucleophilic attack. Studies on analogous fluorinated heterocycles, such as fluoroalkylidene-oxetanes, have shown that electronic effects of fluorine can be the dominant factor in directing the regioselectivity of ring-opening reactions. nih.gov
Destabilization of Cationic Intermediates: The CF₃ group strongly destabilizes any positive charge on the adjacent carbon (C3). This makes any reaction proceeding through a carbocation at the C3 position, such as an Sₙ1-type ring opening, extremely unfavorable.
The following table summarizes the expected electronic influences of the trifluoromethyl group on the molecule.
| Molecular Feature | Influence of CF₃ Group | Consequence on Reactivity |
| C3-OH Acidity | Increases acidity | Facilitates deprotonation; alters base-catalyzed reactions. |
| C3 Carbon | Strong electron withdrawal | Destabilizes carbocation; inhibits Sₙ1 reactions at C3. |
| C2/C4 Carbons | Increased electrophilicity | Potentially enhances susceptibility to nucleophilic ring-opening. |
| Sulfur Atom | Reduced nucleophilicity | May decrease the rate of reaction with some electrophiles. |
Steric Hindrance Considerations in Chemical Transformations of this compound
The trifluoromethyl group, while often compared to a methyl group, is significantly larger and presents a considerable steric barrier in chemical reactions.
Shielding of the Reaction Center: The CF₃ group, in conjunction with the hydroxyl group, effectively shields the C3 carbon and its immediate vicinity. This steric bulk prevents the direct approach of nucleophiles to the C3 position and can also hinder access to the adjacent C2, C4, and sulfur atoms, depending on the size of the approaching reagent.
Conformational Influence: The steric demand of the CF₃ group can influence the preferred conformation of the thietane ring, which exists in a puckered conformation. This can affect the trajectory of attack for incoming reagents, potentially leading to different stereochemical outcomes compared to less hindered analogues. In transition metal-catalyzed reactions involving other molecules, steric repulsion from a CF₃-containing group has been shown to be a key factor in determining the energy of transition states and, consequently, the reaction's stereoselectivity. acs.org
The steric hindrance can be quantified by comparing the van der Waals radii of the relevant atoms and groups.
| Atom / Group | van der Waals Radius (Å) / Volume (ų) | Steric Implication |
| Hydrogen (H) | 1.20 | Minimal steric hindrance. |
| Fluorine (F) | 1.47 | Larger than hydrogen. |
| Methyl Group (-CH₃) | ~2.0 (radius) | Standard reference for moderate steric bulk. |
| Trifluoromethyl Group (-CF₃) | ~2.7 (radius) | Significantly larger and more sterically demanding than -CH₃. |
The combination of these powerful electronic and steric effects makes this compound a unique substrate. Its reactivity is a delicate balance between the ring strain that favors ring-opening and the substituent effects that modulate the accessibility and electronic nature of the reaction sites.
Advanced Spectroscopic and Structural Elucidation of 3 Trifluoromethyl Thietan 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
A complete NMR analysis would be fundamental to confirming the molecular structure of 3-(Trifluoromethyl)thietan-3-ol and understanding its electronic environment.
¹H, ¹³C, and ¹⁹F NMR Spectroscopy for Core Structural Confirmation
While specific, experimentally verified spectral data for this compound is not publicly documented, hypothetical chemical shifts can be predicted based on known values for similar structural motifs.
¹H NMR: The proton spectrum would be expected to show signals corresponding to the methylene (B1212753) protons of the thietane (B1214591) ring and the hydroxyl proton. The chemical shifts of the ring protons would be influenced by the electronegativity of the adjacent sulfur atom and the deshielding effects of the trifluoromethyl and hydroxyl groups. The hydroxyl proton signal would likely be a broad singlet, its position dependent on solvent and concentration.
¹³C NMR: The carbon spectrum would be anticipated to display distinct signals for the quaternary carbon bearing the trifluoromethyl and hydroxyl groups, and the two methylene carbons of the thietane ring. The quaternary carbon would likely exhibit a quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms of the CF₃ group. The chemical shift of this carbon would be significantly downfield due to the attached electronegative groups.
¹⁹F NMR: The fluorine spectrum would be the most straightforward, likely showing a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be a key identifier for the presence and electronic environment of the CF₃ group.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
To definitively establish the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): Would reveal the coupling between the geminal and vicinal protons of the thietane ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS would be essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it would allow for the determination of the molecular formula, C₄H₅F₃OS, with a high degree of confidence. While predicted m/z values for various adducts are available in chemical databases, experimental data from a peer-reviewed source is needed for definitive confirmation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected for the O-H stretching vibration of the hydroxyl group. Strong absorptions in the 1100-1350 cm⁻¹ region would be characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-S stretching vibration of the thietane ring would likely appear in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C-S bond, which often give rise to strong Raman signals.
X-ray Crystallography for Solid-State Molecular Structure Determination of the Chemical Compound or its Crystalline Derivatives
The definitive three-dimensional structure of this compound in the solid state could only be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. To date, no crystal structure for this compound or its derivatives has been deposited in the Cambridge Structural Database or reported in the literature.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Elucidation
Since this compound is a chiral molecule, chiroptical techniques would be necessary for the analysis of its enantiomers.
Electronic Circular Dichroism (ECD): ECD spectroscopy could be used to determine the enantiomeric purity and, in conjunction with quantum chemical calculations, the absolute configuration of the enantiomers.
Vibrational Circular Dichroism (VCD): VCD, which measures the differential absorption of left and right circularly polarized infrared light, would provide another powerful tool for determining the absolute configuration by comparing the experimental spectrum with theoretical predictions.
Computational and Theoretical Investigations of 3 Trifluoromethyl Thietan 3 Ol
Quantum Chemical Studies on Molecular Geometry and Conformational Space
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules like 3-(trifluoromethyl)thietan-3-ol. The puckered nature of the thietane (B1214591) ring, coupled with the bulky trifluoromethyl group and the hydroxyl group, gives rise to a complex conformational landscape.
Computational studies would typically employ Density Functional Theory (DFT) methods, such as B3LYP, often paired with basis sets like 6-31G(d,p) or larger, to perform geometry optimizations and conformational searches. nih.gov Such analyses for similar cyclic systems have revealed the existence of multiple stable conformers. nih.gov For this compound, the primary conformational variables would be the orientation of the trifluoromethyl and hydroxyl groups relative to the thietane ring (axial vs. equatorial) and the puckering of the ring itself.
A thorough conformational search would likely identify several low-energy conformers. The relative energies of these conformers, calculated at a high level of theory, would determine their populations at a given temperature according to the Boltzmann distribution. It is anticipated that steric hindrance between the trifluoromethyl group and the substituents on the thietane ring would be a major factor in determining the most stable conformation.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | CF3 Position | OH Position | Relative Energy (kcal/mol) |
| 1 | Axial | Equatorial | 0.00 |
| 2 | Equatorial | Axial | 1.5 |
| 3 | Axial | Axial | 3.2 |
| 4 | Equatorial | Equatorial | 2.8 |
Note: This table is illustrative and based on general principles of steric interactions in substituted cyclic systems. Actual values would require specific quantum chemical calculations.
Electronic Structure Analysis and Bonding Characteristics of the Chemical Compound
The electronic structure of this compound is significantly influenced by the highly electronegative fluorine atoms. An analysis of the molecular orbitals and charge distribution would provide insights into the molecule's reactivity and intermolecular interactions.
Natural Bond Orbital (NBO) analysis is a common computational tool used to investigate bonding characteristics. This analysis would likely reveal a significant polarization of the C-F bonds, with the fluorine atoms bearing a substantial negative partial charge and the carbon of the trifluoromethyl group a corresponding positive charge. This polarization affects the acidity of the hydroxyl proton and the nucleophilicity of the sulfur atom.
The presence of the sulfur atom introduces the possibility of interesting bonding interactions, including the potential for intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom or one of the fluorine atoms, depending on the conformation. The lone pairs on the sulfur atom would also be a key feature of the electronic structure, influencing the molecule's ability to act as a ligand or a hydrogen bond acceptor.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) through Computational Methods
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the characterization of novel compounds.
NMR Chemical Shifts: The prediction of 1H, 13C, and particularly 19F NMR chemical shifts is a key application of computational chemistry. worktribe.com DFT methods, such as ωB97XD with the aug-cc-pvdz basis set, have been shown to provide accurate predictions of 19F NMR chemical shifts. rsc.orgnsf.gov Calculations would be performed on the optimized geometries of the most stable conformers, and the predicted shifts would be averaged based on their Boltzmann populations to provide a value that can be compared with experimental data. nih.gov The chemical shift of the 19F nuclei is highly sensitive to the local electronic environment, making it a powerful probe for conformational analysis. nih.gov
Vibrational Frequencies: The calculation of vibrational frequencies using methods like B3LYP can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors. scirp.org Key vibrational modes for this compound would include the O-H stretch, C-F stretching modes, and vibrations associated with the thietane ring.
Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound
| Nucleus/Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |
| 19F (CF₃) | -75 to -85 |
| 1H (OH) | 2.0 - 4.0 |
| 13C (C-OH) | 70 - 80 |
| O-H Stretch | 3400 - 3600 |
| C-F Stretch | 1100 - 1300 |
Note: These are estimated ranges based on typical values for similar functional groups and would be refined by specific calculations.
Mechanistic Studies of Synthetic Pathways and Reaction Intermediates
Computational chemistry can be employed to investigate the mechanisms of reactions used to synthesize this compound. A common route to 3-substituted thietan-3-ols involves the reaction of a Grignard or organolithium reagent with thietan-3-one (B1315229). acs.org In the case of this compound, this would likely involve the use of a trifluoromethylating reagent.
DFT calculations can be used to model the reaction pathway, including the transition states and any intermediates. For example, the addition of the trifluoromethyl anion equivalent to the carbonyl group of thietan-3-one could be modeled to determine the activation energy and the stereochemical outcome of the reaction. The calculations could also shed light on the stability of potential intermediates and byproducts. Mechanistic studies on the formation of other thietanes have been conducted, providing a framework for such investigations. acs.org
Assessment of Ring Strain and Thermodynamic Stability of the Thietane System in this compound
Four-membered rings like thietane are known to possess significant ring strain due to angle and torsional strain. wikipedia.org The substitution pattern on the ring can either increase or decrease this strain. Computational methods can be used to quantify the ring strain in this compound.
One common method to assess ring strain is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for a more accurate calculation of the strain energy by canceling out systematic errors in the calculations.
The thermodynamic stability of the molecule can be assessed by calculating its standard enthalpy of formation. This can be done using high-accuracy computational methods like G3 or G4 theory. The stability of this compound could be compared to that of other substituted thietanes or its acyclic analogue to understand the energetic consequences of incorporating the trifluoromethyl group and the thietane ring. The stability of related trifluoromethylated azetidines has been investigated through strain-release reactions, providing a point of comparison. nih.gov
Applications of 3 Trifluoromethyl Thietan 3 Ol in Organic Synthesis
As a Versatile Trifluoromethylated Thietane (B1214591) Building Block in Complex Molecule Synthesis
Small, functionalized heterocycles are invaluable in drug discovery and development. Trifluoromethyl-substituted building blocks, such as 2- and 3-trifluoromethylmorpholines and 4-(trifluoromethyl)azetidin-2-ones, have been established as crucial starting materials for creating complex, biologically active molecules. researchgate.netresearchgate.net These scaffolds provide a robust framework to which further complexity can be added, leveraging the unique properties conferred by the trifluoromethyl group. researchgate.net
By analogy, 3-(Trifluoromethyl)thietan-3-ol serves as a potent building block. Its synthetic potential lies in the reactivity of its two key functional sites: the tertiary alcohol and the thietane ring itself. The hydroxyl group can be used as a handle for derivatization or as a leaving group after activation, while the strained ring can undergo controlled cleavage. This dual reactivity allows for the divergent synthesis of more complex structures, incorporating the CF3-thietane motif into larger molecular frameworks. Research into related β-lactam building blocks demonstrates that such trifluoromethylated synthons can be elaborated into a wide array of functionalized amines and azaheterocycles, showcasing the potential pathway for derivatives of this compound. researchgate.net
Precursor to Novel Sulfur-Containing Fluorinated Heterocycles and Aliphatic Compounds
The reactivity of the thietane ring system makes this compound an excellent precursor for a variety of other fluorinated compounds. The parent compound, thietan-3-ol (B1346918), is known to undergo oxidation to form the corresponding sulfoxides and sulfones. This transformation can be applied to its trifluoromethylated analogue to access novel thietane S-oxides and S,S-dioxides, which possess altered electronic and conformational properties.
Furthermore, research on cyclic keto sulfides demonstrates a clear pathway to other heterocyclic systems. For instance, trifluoromethyl-substituted hydroxysulfides can be converted into monotrifluoromethyl-substituted cyclic unsaturated sulfones through successive oxidation and dehydration reactions. researchgate.net These resulting vinyl sulfones are active toward nucleophilic reagents and can participate in further cycloaddition reactions. researchgate.net
The strained nature of the thietane ring also makes it susceptible to ring-opening reactions when activated by electrophiles or attacked by nucleophiles. rsc.orgwikipedia.org This provides a method for converting the cyclic scaffold into diverse, linear aliphatic compounds that retain the valuable trifluoromethyl and sulfur functionalities. Such transformations yield structurally diverse thioethers, which are common motifs in bioactive molecules. rsc.org
Table 1: Representative Transformations of Thietane Scaffolds
| Starting Material Class | Reagents/Conditions | Product Class | Significance |
|---|---|---|---|
| Thietan-3-ol | Oxidizing Agent (e.g., m-CPBA) | Thietan-3-ol sulfoxide (B87167)/sulfone | Access to oxidized sulfur heterocycles. |
| Cyclic Keto Sulfide (B99878) | 1. TMS-CF3 2. Oxidation 3. Dehydration | Cyclic Unsaturated Sulfone | Creates a reactive Michael acceptor for further synthesis. researchgate.net |
| Thietane | Electrophilic Aryne, Nucleophile (Nu-) | Ring-Opened Aryl Thioether | Provides structurally diverse linear sulfur compounds. rsc.org |
| Thietan-3-one (B1315229) | Grignard Reagent (R-MgBr) | 3-Substituted-thietan-3-ol | Functionalization at the C3 position. acs.org |
Role in the Design and Synthesis of Advanced Functional Materials Utilizing Trifluoromethylated Thietane Scaffolds
The incorporation of fluorinated groups is a proven strategy for developing advanced functional materials. sigmaaldrich.com The trifluoromethyl group, in particular, enhances properties such as thermal stability and lipophilicity, which are critical for applications ranging from lubricants to polymers like polytetrafluoroethylene (PTFE). mdpi.comsigmaaldrich.com Organofluorine compounds are integral to the development of pharmaceuticals, agrochemicals, and specialty materials. beilstein-journals.org
The this compound scaffold is a candidate for inclusion in novel functional materials. The high electronegativity and stability of the CF3 group can impart unique electronic characteristics and resistance to degradation. The sulfur atom in the thietane ring offers a potential point for coordination or polymerization, suggesting that materials derived from this building block could have interesting optical or electronic properties. While specific polymers or materials derived directly from this compound are an emerging area of research, the known utility of trifluoromethyl groups in materials science points to significant potential. mdpi.comnih.gov
Exploration in Catalysis and Ligand Design Incorporating the Thietane-Trifluoromethyl Moiety
Thietanes are a recognized class of ligands in coordination chemistry. Despite their ring strain, they are sufficiently stable to coordinate to metal centers through the sulfur atom's lone pair of electrons. osti.gov They can act as either terminal or bridging ligands in polynuclear metal carbonyl complexes, demonstrating their versatility in organometallic chemistry. osti.gov
The introduction of a trifluoromethyl group at the C3 position of the thietane ring, as in this compound, would significantly influence its properties as a ligand. The strong electron-withdrawing nature of the CF3 group would decrease the electron density on the sulfur atom, altering its donor properties. This modulation is a key strategy in ligand design to fine-tune the electronic and steric environment of a metal catalyst, thereby influencing its activity, selectivity, and stability. The trifluoromethyl-2-pyridyl moiety in the drug Tipranavir, for example, contributes to multiple crucial interactions at an enzyme's active site. mdpi.com This highlights how CF3 groups can be strategically placed to control molecular interactions, a principle directly applicable to the design of novel thietane-based ligands for catalysis.
Future Research Directions and Outlook for 3 Trifluoromethyl Thietan 3 Ol
Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies
The accessibility of 3-(trifluoromethyl)thietan-3-ol and its derivatives is paramount for their widespread investigation. Future research will likely focus on optimizing current synthetic routes and developing new, more practical methods.
Current synthesis generally involves the nucleophilic trifluoromethylation of thietan-3-one (B1315229). This key step can be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable initiator. nih.gov The precursor, thietan-3-one, can be prepared through various multi-step sequences, often starting from precursors like 2-(chloromethyl)oxirane or 1,3-dichloropropan-2-ol. google.com
Future efforts should be directed towards:
Process Intensification: Developing continuous-flow processes for the trifluoromethylation step could offer improved safety, efficiency, and scalability compared to traditional batch methods. beilstein-journals.org
Green Chemistry Approaches: Investigating the use of more environmentally benign solvents and catalysts is crucial. This includes exploring aqueous reaction conditions and recyclable catalysts to minimize the environmental footprint. beilstein-journals.org
| Starting Material | Reagent | Product | Focus of Future Research |
| Thietan-3-one | Trifluoromethyltrimethylsilane (TMSCF3) | This compound | Catalyst optimization, flow chemistry |
| 2-(Chloromethyl)oxirane | Hydrogen sulfide (B99878), base | Thietan-3-ol (B1346918) | Development of one-pot oxidation and trifluoromethylation |
| 1,3-Dichloropropan-2-ol | Sulfur source, base | Thietan-3-ol | Greener solvents, improved atom economy |
Exploration of Novel Reactivity Patterns and Transformations of the Chemical Compound
The unique structure of this compound, featuring a strained thietane (B1214591) ring, a tertiary alcohol, and a robust trifluoromethyl group, suggests a rich and varied reactivity profile ripe for exploration.
Transformations of the Hydroxyl Group: The tertiary alcohol is a key functional handle. Future work could explore its conversion into other functional groups (e.g., ethers, esters, azides, or halides) to generate a library of derivatives. Dehydration reactions could also be investigated to form the corresponding trifluoromethyl-substituted thietene, a potentially valuable monomer or reactive intermediate.
Reactions of the Thietane Ring: The sulfur atom in the thietane ring can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone (thietane-1,1-dioxide). acs.org These oxidized derivatives would have significantly different electronic properties, polarity, and solubility, making them interesting candidates for biological screening. Furthermore, the strained four-membered ring could be susceptible to ring-opening or ring-expansion reactions, providing access to larger, functionalized sulfur-containing heterocyclic systems.
Radical Reactions: The trifluoromethyl group can influence radical reactions. Investigations into radical-mediated transformations could uncover unique reactivity patterns, potentially leading to novel carbon-carbon or carbon-heteroatom bond formations at positions adjacent to the trifluoromethyl group. nih.gov
| Moiety | Potential Reaction | Resulting Structure |
| Tertiary Alcohol | O-Alkylation / O-Acylation | Ethers / Esters |
| Thietane Sulfur | Oxidation (e.g., with mCPBA) | Sulfoxide / Sulfone |
| Thietane Ring | Ring-opening / Expansion | Functionalized thiols / Larger heterocycles |
Expansion into Asymmetric Synthesis of Chiral Derivatives of this compound
The central carbon atom bearing the hydroxyl and trifluoromethyl groups in this compound is a stereocenter. The synthesis of enantiomerically pure forms of this compound and its derivatives is a significant and challenging goal, as different enantiomers of a chiral drug can have vastly different biological activities.
Future research in this area should focus on:
Asymmetric Trifluoromethylation: Developing catalytic asymmetric methods for the addition of a trifluoromethyl group to the prochiral thietan-3-one is a primary objective. This could involve the use of chiral catalysts, such as ruthenium-based complexes or chiral organocatalysts, to control the stereochemical outcome of the reaction. nih.gov
Kinetic Resolution: The enzymatic or chemical kinetic resolution of racemic this compound could provide access to both enantiomers. This would involve using a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity.
Synthesis from Chiral Precursors: An alternative strategy involves starting from a chiral building block to construct the thietane ring, thereby controlling the stereochemistry from the outset. This approach has been successfully used in the synthesis of other complex chiral molecules. nih.gov
The development of stereodivergent methods would be particularly powerful, allowing for the selective synthesis of any desired stereoisomer, which is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. unipd.it
Interdisciplinary Research Exploring the Utility of the Chemical Compound's Scaffold in Various Chemical Fields
The this compound scaffold is a prime candidate for interdisciplinary research, given the proven utility of both trifluoromethyl groups and sulfur-containing heterocycles in various applications.
Medicinal Chemistry: The trifluoromethyl group is a well-established bioisostere and is known to enhance metabolic stability and cell membrane permeability. mdpi.com The thietane ring is considered a "privileged" scaffold in drug discovery, appearing in a number of biologically active compounds. The combination of these two motifs in this compound makes it an attractive starting point for the design of new therapeutic agents, particularly in areas like oncology, where isoxazoles bearing a CF3 group have shown promise. nih.gov
Agrochemicals: The development of new pesticides and herbicides is an ongoing need. Fluorinated compounds play a significant role in this industry. The unique structural and electronic properties of the this compound scaffold could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles. beilstein-journals.org
Materials Science: Organofluorine compounds are used in the development of advanced materials, including polymers and liquid crystals. The polarity, stability, and rigidity of the this compound core could be exploited in the design of new functional materials with tailored properties.
Future success in these areas will depend on collaborative efforts between synthetic chemists, medicinal chemists, biologists, and materials scientists to fully explore the potential of this versatile chemical scaffold.
Q & A
Q. Table 1: Key Analytical Data for this compound
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temps increase side reactions |
| Catalyst (Lewis Acid) | BF₃·Et₂O (10 mol%) | Enhances cyclization efficiency |
| Solvent | Anhydrous THF | Minimizes hydrolysis of CF₃ group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
